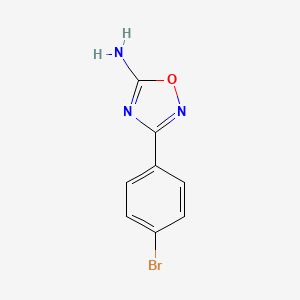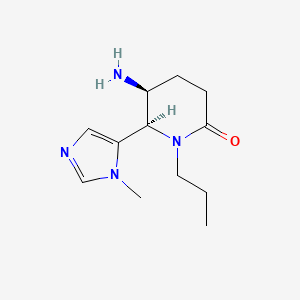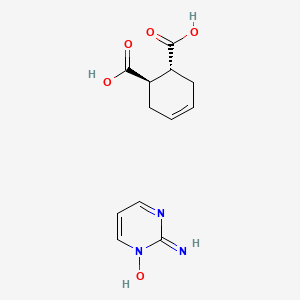![molecular formula C8H7N3O2 B11739172 3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime](/img/structure/B11739172.png)
3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime is a heterocyclic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . This compound is of interest due to its unique structure, which combines an isoxazole ring with a pyridine ring, making it a valuable scaffold in medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime typically involves the following steps :
Formation of the Isoxazole Ring: The initial step involves the cyclization of a suitable precursor to form the isoxazole ring. This can be achieved through the reaction of hydroxylamine with a β-keto ester under acidic conditions.
Pyridine Ring Construction: The isoxazole intermediate is then subjected to a series of reactions to construct the pyridine ring. This often involves the use of reagents such as phosphorus oxychloride (POCl₃) and ammonia (NH₃).
Oxime Formation: The final step involves the conversion of the aldehyde group to an oxime using hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as sodium acetate (NaOAc).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol; LiAlH₄ in dry ether.
Substitution: Nucleophiles like NH₃ or RSH in the presence of a base such as NaOH.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime has several applications in scientific research :
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylisoxazole: A simpler analog with only the isoxazole ring.
Pyridine-5-carbaldehyde: Lacks the isoxazole ring but contains the pyridine ring with an aldehyde group.
Isoxazolo[4,5-b]pyridine: A structural isomer with different ring fusion.
Uniqueness
3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime is unique due to its fused ring system, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H7N3O2 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
(NZ)-N-[(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H7N3O2/c1-5-7-2-6(4-10-12)3-9-8(7)13-11-5/h2-4,12H,1H3/b10-4- |
InChI-Schlüssel |
PCLLMIDSQFJYSA-WMZJFQQLSA-N |
Isomerische SMILES |
CC1=NOC2=C1C=C(C=N2)/C=N\O |
Kanonische SMILES |
CC1=NOC2=C1C=C(C=N2)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739107.png)






![Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate](/img/structure/B11739143.png)
![N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11739146.png)
![Ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate](/img/structure/B11739148.png)
![Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate](/img/structure/B11739155.png)

![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11739171.png)
